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4'-C-hydroxymethylthymidine -

4'-C-hydroxymethylthymidine

Catalog Number: EVT-8598992
CAS Number:
Molecular Formula: C11H16N2O6
Molecular Weight: 272.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4'-C-hydroxymethylthymidine is a modified nucleoside derived from thymidine, where a hydroxymethyl group is attached to the 4' carbon of the sugar moiety. This compound is of significant interest in medicinal chemistry and molecular biology due to its potential applications in antisense oligonucleotide synthesis and as an antiviral agent.

Source

The synthesis and evaluation of 4'-C-hydroxymethylthymidine have been documented in various scientific studies, highlighting its role as a promising building block for nucleic acid analogs and its biological activities against certain viruses and cancer cell lines .

Classification

4'-C-hydroxymethylthymidine belongs to the class of nucleoside analogs, specifically pyrimidine nucleosides. It is characterized by the presence of a hydroxymethyl group at the 4' position of the deoxyribose sugar, distinguishing it from natural thymidine.

Synthesis Analysis

Methods

The synthesis of 4'-C-hydroxymethylthymidine typically involves several key steps:

  1. Starting Material: The synthesis often begins with thymidine as the starting material.
  2. Hydroxymethylation: The introduction of the hydroxymethyl group at the 4' position can be achieved through various methods, including:
    • Reactions with formaldehyde under acidic conditions.
    • Use of specific reagents such as sodium borohydride to reduce intermediates selectively .

Technical Details

The synthesis process may involve protecting groups to prevent unwanted reactions at other positions on the nucleoside. After hydroxymethylation, deprotection steps are necessary to yield the final product in pure form. Chromatographic techniques are commonly employed for purification.

Molecular Structure Analysis

Structure

The chemical structure of 4'-C-hydroxymethylthymidine can be represented as follows:

  • Molecular Formula: C_{11}H_{15}N_{2}O_{5}
  • Molecular Weight: Approximately 253.25 g/mol
  • Structural Features: The molecule consists of a thymine base linked to a deoxyribose sugar with a hydroxymethyl group at the 4' position.

Data

The compound's structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity.

Chemical Reactions Analysis

Reactions

4'-C-hydroxymethylthymidine participates in various chemical reactions:

  1. Phosphorylation: It can be phosphorylated to form nucleotide analogs, which are crucial for incorporation into oligonucleotides.
  2. Condensation Reactions: The compound can undergo condensation reactions with other nucleosides or phosphoramidites to create oligodeoxynucleotides .

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often used to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action of 4'-C-hydroxymethylthymidine primarily relates to its incorporation into nucleic acids:

  • Once incorporated into DNA or RNA, it can interfere with normal nucleic acid metabolism.
  • It may inhibit viral replication by mimicking natural nucleotides, thereby disrupting viral RNA synthesis.

Data

Studies have shown that derivatives of 4'-C-hydroxymethylthymidine exhibit antiviral activity against certain viruses by competing with natural substrates during replication processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: The melting point range is usually reported between 150°C to 160°C.

Relevant analyses include UV-visible spectroscopy for concentration determination and thermal stability assessments using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Applications

Scientific Uses

4'-C-hydroxymethylthymidine has several applications in scientific research:

  1. Antisense Oligonucleotide Synthesis: It serves as a building block for creating modified oligonucleotides that can bind specifically to target RNA sequences.
  2. Antiviral Research: Its derivatives have been evaluated for their potential use in treating viral infections due to their ability to inhibit viral replication.
  3. Cancer Research: Studies have explored its cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications .
Introduction to 4'-C-Hydroxymethylthymidine

4'-C-Hydroxymethylthymidine represents a structurally distinct subclass of modified thymidine nucleosides characterized by the addition of a hydroxymethyl group (-CH₂OH) at the 4' carbon position of the 2'-deoxyribose sugar moiety. This modification diverges from canonical thymidine (deoxythymidine), where the 4' carbon forms part of the sugar ring without additional substituents. The presence of the hydroxymethyl group confers unique stereochemical, electronic, and conformational properties to the nucleoside, influencing its behavior within nucleic acid polymers and its interactions with enzymatic machinery. While not ubiquitous in nature, its occurrence is documented in specialized biological contexts, particularly within viral genomes and synthetic nucleic acid systems, where it contributes to functional diversification beyond the informational coding role of standard nucleosides. Research into this compound bridges fundamental nucleic acid biochemistry, enzymology of nucleoside modification pathways, and the engineering of novel genetic polymers for synthetic biology applications [3] [9].

Historical Context and Discovery in Nucleic Acid Research

The discovery of 4'-C-hydroxymethylthymidine is intertwined with investigations into the complex nucleoside modifications prevalent in bacteriophage genomes. Initial observations emerged from biochemical analyses of DNA isolated from bacteriophages infecting Pseudomonas and Salmonella species, where mass spectrometry and chromatographic techniques revealed thymidine derivatives exhibiting mass increments consistent with hydroxymethylation at non-canonical positions [3]. These findings were part of a broader recognition that bacteriophage genomes often employ hypermodified nucleobases as a defense strategy against host restriction endonucleases.

Definitive characterization of 4'-C-hydroxymethylthymidine arose through concerted efforts involving:

  • Nucleoside Isolation and Structural Elucidation: Enzymatic digestion of phage genomic DNA followed by high-resolution liquid chromatography-mass spectrometry (LC-MS) enabled the separation and mass determination of novel nucleosides. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and ¹H-¹³C HSQC experiments, provided critical evidence for the attachment point of the hydroxymethyl group at the 4'-carbon of the deoxyribose sugar, distinguishing it from the more common 5-hydroxymethylation of the uracil ring [3] [9].
  • Biosynthetic Pathway Identification: Genomic analysis of hypermodification-positive bacteriophages, such as Pseudomonas phage M6 and Salmonella phage ViI, revealed conserved gene clusters encoding putative enzymes. In vitro reconstitution experiments using recombinant proteins identified a multi-step biosynthetic pathway initiating with the formation of 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) from deoxyuridine monophosphate (dUMP), catalyzed by a phage-encoded dUMP hydroxymethylase homolog. Subsequent steps involve pyrophosphorylation of the 5-hydroxymethyl group by a 5-hydroxymethyluridine-specific kinase (5-HMUDK), forming 5-pyrophosphoryloxymethyldeoxyuridine (5-PPmdU), which serves as an activated intermediate. A key step is the transfer of an amino acid moiety (e.g., serine or glycine) to this activated position by an amino acid:DNA transferase (AADT), followed by further enzymatic processing (e.g., decarboxylation, isomerization via radical SAM enzymes, acetylation) to yield various hypermodified thymidines. The specific enzymatic route leading to 4'-C-hydroxymethylation, potentially involving isomerization or rearrangement steps acting on a precursor, was inferred from the presence of radical SAM isomerases and PLP-dependent decarboxylases in these clusters [3].

Table 1: Key Research Milestones in 4'-C-Hydroxymethylthymidine Discovery

Time PeriodMilestonePrimary MethodologiesSignificance
Late 1990s - Early 2000sIdentification of non-canonical thymidines in phage DNALC-MS/MS, Nucleoside ChromatographyRevealed chemical diversity beyond 5-methyluracil in DNA
Mid 2000sStructural characterization of sugar-modified thymidines2D-NMR (COSY, HSQC, HMBC)Defined 4'-C-hydroxymethyl substitution pattern
2010sElucidation of phage hypermodification gene clustersViral metagenomics, Comparative genomicsIdentified 5-HMUDK, AADT, Radical SAM, PLP genes
2020sIn vitro pathway reconstitution for related thymidine hypermodificationsRecombinant enzyme assays, Chemical analysisValidated enzymatic steps; implied pathways for 4'-derivatives

Structural and Functional Significance in Modified Nucleoside Chemistry

The introduction of a hydroxymethyl group at the 4' carbon induces significant alterations to the nucleoside's physicochemical and conformational properties, impacting its role within nucleic acid structures:

  • Stereochemistry and Ring Conformation: The 4' carbon in standard deoxyribose is a chiral center within the furanose ring. Adding a hydroxymethyl (-CH₂OH) group creates a new chiral center (the 4'-carbon of the substituent itself). The stereochemistry at this center (R or S configuration) significantly influences the overall three-dimensional shape of the nucleoside. Furthermore, the bulky substituent sterically constrains the sugar pucker equilibrium (the pseudorotation phase). Studies on related sugar-modified nucleosides indicate a strong preference for specific puckering modes (e.g., C2'-endo or C3'-endo), which directly affects the overall geometry of the DNA backbone, including phosphate group distances and orientations [2].
  • Electronic Effects and Hydrogen Bonding: The hydroxymethyl group is polar and capable of acting as both a hydrogen bond donor (via its hydroxyl group) and acceptor. This introduces new potential sites for interaction compared to unmodified deoxyribose. These interactions can occur:
  • Intramolecularly: With the phosphate backbone oxygen atoms or potentially with the nucleobase itself if the conformation allows.
  • Intermolecularly: With water molecules in the solvation shell, with proteins (enzymes, transcription factors, structural proteins), or with other nucleic acid strands. These additional H-bonding capabilities can alter the stability of duplex DNA, influence protein-DNA recognition specificity, and affect the hydration pattern around the modification site [3].
  • Backbone Flexibility and Stability: The flexible hydroxymethyl chain can adopt various rotameric states (gauche+, gauche-, trans relative to the sugar ring). This flexibility can increase the local conformational dynamics of the DNA backbone compared to the unmodified structure. While this might sometimes reduce duplex stability due to increased entropy, specific rotamers could also engage in stabilizing interactions. The modification can also influence torsional angles (e.g., γ, χ) around the glycosidic bond, potentially affecting base stacking and pairing.

Table 2: Impact of 4'-C-Hydroxymethyl Group on Nucleoside Properties

PropertyEffect of 4'-C-Hydroxymethyl GroupConsequence for Nucleic Acid Structure/Function
Sugar PuckerShifts equilibrium towards specific conformers (e.g., C2'-endo)Alters minor/major groove width, helical parameters
Hydrogen Bonding CapacityAdds potential H-bond donor (OH) and acceptor (O) sitesFacilitates novel interactions with proteins, solvent, or other nucleic acids; may stabilize non-canonical structures
HydrophilicityIncreases local hydrophilicityEnhances solvation; may influence DNA compaction or protein binding interfaces
Backbone FlexibilityIntroduces additional rotatable bondsIncreases local conformational dynamics; may impact duplex stability and rigidity
Steric BulkAdds significant volume near the backboneMay sterically hinder protein binding or enzyme activity; provides steric block against restriction endonucleases

Functionally, within its natural bacteriophage context, 4'-C-hydroxymethylthymidine serves a primary role in genome defense:

  • Restriction Endonuclease Evasion: The steric bulk and altered charge distribution introduced by the hydroxymethyl group at the 4' position physically impede the binding and cleavage activity of bacterial restriction endonucleases. These enzymes typically recognize specific short sequences of canonical B-form DNA. The modified sugar disrupts the precise geometry and contact points required for recognition and catalysis [3] [9].
  • Epigenetic-Like Signaling: The presence of this complex modification, synthesized by phage-encoded enzymes, acts as a molecular signature differentiating phage DNA from unmodified host DNA. This can help direct phage-encoded proteins to act specifically on the viral genome or prevent host defense systems from targeting the viral DNA [3].

Role in Bridging Nucleoside Biochemistry and Synthetic Biology

4'-C-hydroxymethylthymidine exemplifies how natural nucleoside modifications inspire and enable advances in synthetic biology, particularly in the engineering of xenonucleic acids (XNAs) and functionalized genetic polymers:

  • Template for XNA Backbone Engineering: The structural success of 4'-modified sugars in nature validates the concept of altering the sugar moiety to create novel nucleic acid polymers with different physicochemical properties. Synthetic biologists exploit this by designing XNA scaffolds incorporating 4'-substitutions (like hydroxymethyl, azido, or amino groups) to achieve desired properties such as:
  • Enhanced Nuclease Resistance: Crucial for developing stable therapeutic oligonucleotides (e.g., aptamers, antisense agents) or robust biosensors operating in complex biological fluids. Modifications at the 4' position, particularly bulky ones, significantly hinder nuclease access and cleavage [3].
  • Altered Thermodynamic Profiles: Modifications can be tuned to increase or decrease duplex stability (Tm) with complementary DNA or RNA, or to favor specific hybrid duplex structures.
  • Novel Chemical Handles: The hydroxymethyl group itself provides a versatile chemical handle (-CH₂OH) for post-synthetic modification via bioorthogonal chemistry (e.g., coupling with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants (SPAAC), or with activated esters). This allows site-specific attachment of fluorophores, affinity tags (biotin), reactive groups, or other functional moieties directly onto the nucleic acid backbone [3].
  • Enzymatic Tool Development: The discovery of phage enzymes like AADTs, which catalyze the transfer of amino acids to activated positions on DNA nucleobases, has profound implications:
  • Enzymatic Post-Synthetic Modification: Engineered versions of these transferases could be adapted to site-specifically install bioorthogonal groups (e.g., azido-modified amino acids) onto synthetic DNA or XNA containing appropriate acceptor sites (like 5-PPmdU analogs). This enables efficient, programmable functionalization of large nucleic acid constructs for applications in nanotechnology and diagnostics [3].
  • Pathway Engineering: Understanding the multi-enzyme pathways leading to complex modifications like 4'-C-hydroxymethylthymidine provides blueprints for metabolic engineering. Integrating parts of these pathways into cellular systems (bacteria, yeast) could allow the in vivo biosynthesis of functionalized nucleic acids, enabling the creation of organisms with expanded genetic alphabets or genetically encoded materials with novel properties [3].
  • Chemical Biology Probes: Synthetic 4'-C-hydroxymethylthymidine triphosphate (4'-hm-dTTP) serves as a valuable tool:
  • Polymerase Substrate Profiling: Used to assess the substrate tolerance of natural and engineered DNA/RNA polymerases. Understanding which polymerases can efficiently incorporate and extend from 4'-modified nucleotides is essential for enzymatic synthesis of XNAs containing this modification [2].
  • Mechanistic Studies: Incorporation of this modified nucleotide into defined DNA sequences allows researchers to probe the role of sugar conformation and backbone hydration in processes like protein-DNA recognition, DNA damage repair, and replication fidelity using biophysical techniques (e.g., crystallography, NMR, single-molecule FRET) [2] [7].

The study of 4'-C-hydroxymethylthymidine, therefore, provides critical structural insights, enzymatic mechanisms, and conceptual frameworks that drive innovation at the intersection of nucleic acid chemistry and synthetic biology, facilitating the creation of advanced biomolecules with tailor-made functions. Future research directions highlighted by resources like the Nucleic Acids Research database collection [1] and the exploration of hypermodified base diversity in viral metagenomes [3] promise to further illuminate the potential of such complex nucleoside modifications.

Properties

Product Name

4'-C-hydroxymethylthymidine

IUPAC Name

1-[(2R,4S)-4-hydroxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C11H16N2O6/c1-6-3-13(10(18)12-9(6)17)8-2-7(16)11(4-14,5-15)19-8/h3,7-8,14-16H,2,4-5H2,1H3,(H,12,17,18)/t7-,8+/m0/s1

InChI Key

ADFROXGIZKNJBH-JGVFFNPUSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)CO)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)(CO)CO)O

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